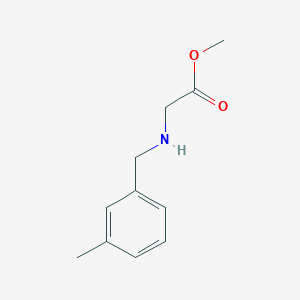

Methyl (3-methylbenzyl)glycinate

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 2-[(3-methylphenyl)methylamino]acetate |

InChI |

InChI=1S/C11H15NO2/c1-9-4-3-5-10(6-9)7-12-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3 |

InChI Key |

MGTSZHPSXFMMIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-methylbenzyl)glycinate typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete esterification. The 3-methylbenzyl group is introduced via a nucleophilic substitution reaction, where the glycine ester reacts with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents, along with efficient purification techniques such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl (3-methylbenzyl)glycinate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide, which convert the benzylic methyl group to a carboxylic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 3-methylbenzoic acid.

Reduction: 3-methylbenzyl alcohol.

Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Methyl (3-methylbenzyl)glycinate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where it can be metabolized in the body to release active therapeutic agents.

Biological Studies: It is used in studies involving enzyme-substrate interactions and as a model compound for studying ester hydrolysis.

Industrial Applications: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Methyl (3-methylbenzyl)glycinate involves its hydrolysis to release glycine and 3-methylbenzyl alcohol. Glycine acts as a neurotransmitter in the central nervous system, while 3-methylbenzyl alcohol can undergo further metabolic transformations. The compound’s ester group is susceptible to enzymatic hydrolysis by esterases, leading to the release of the active components.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: Methyl (2-aminobenzoyl)glycinate achieves near-quantitative yields (99%) under mild conditions , whereas bulky substituents (e.g., tert-butylphenyl) reduce yields due to steric hindrance .

- Reaction Conditions: Reflux with ethanol or methanol is common, but catalysts like triethylamine or DMAP optimize efficiency .

Key Findings :

- Steric Effects: Methyl groups on aromatic rings (e.g., 3-methylbenzyl) hinder intercalation due to steric clashes with DNA . This suggests Methyl (3-methylbenzyl)glycinate may favor minor groove binding but exhibit reduced DNA affinity compared to non-methylated analogs.

- Pharmacological Implications : Glycinate esters like 20(S)-glycinate camptothecins bypass enzymatic activation (unlike CPT-11) and improve water solubility 4–16-fold, enhancing bioavailability .

Solubility and Stability

Key Advantages : Glycinate esters avoid enzymatic activation, reducing variability in drug metabolism .

Pharmacological Activity

- Anticancer Activity : Methylsulfonamido glycinate derivatives (e.g., HSP1604) inhibit ERRα transcription and cancer cell proliferation, demonstrating the impact of substituents on efficacy .

- Antitumor Efficacy: 20(S)-glycinate camptothecins show comparable activity to CPT-11 in breast cancer xenografts but with lower acetylcholinesterase inhibition (20–40×) .

Q & A

Q. How does the introduction of a sulfonyl group (e.g., Methyl (3-methylbenzyl)-N-sulfonyl glycinate) alter bioactivity compared to the parent compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.